N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several cellular processes, including insulin signaling, cell growth, and differentiation.
Wissenschaftliche Forschungsanwendungen
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which plays a critical role in the pathogenesis of these diseases. In Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in the formation of beta-amyloid plaques, which are a hallmark of the disease. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several signaling pathways that promote tumor growth and metastasis. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibits N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the modulation of various signaling pathways. N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several cellular processes, including insulin signaling, cell growth, and differentiation. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to modulate these processes, leading to potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production, improve cognitive function, and reduce neuroinflammation. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has several advantages and limitations for lab experiments. One advantage is its potent inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which makes it a useful tool for studying the role of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in various diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. One direction is the development of more potent and selective N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibitors that can be used in clinical trials. Another direction is the study of the effects of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in other diseases, such as Parkinson's disease and diabetes. Additionally, the safety and efficacy of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in humans need to be established through clinical trials.
Synthesemethoden
The synthesis of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine involves several steps. The starting material is 3-(2-methoxyethoxy)benzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine product. The final step involves the protection of the amine group with Boc (tert-butyloxycarbonyl) to obtain the final product.
Eigenschaften
IUPAC Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-5-4-6-12(9-11)15-8-7-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXWYAYLPODLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.